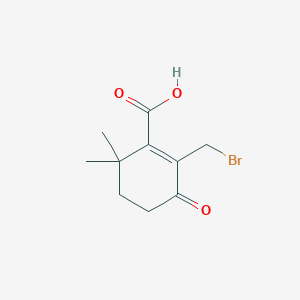![molecular formula C11H13BrN2O2 B14626460 Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 58670-19-2](/img/structure/B14626460.png)
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to another nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl bromoacetate with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Reaction of Ethyl Bromoacetate with 4-Methylphenylhydrazine:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazone moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cyclization Reactions: Cyclization can be induced using bases like sodium ethoxide or acids like hydrochloric acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or ketones.
Reduction Products: Reduction typically yields the corresponding amines or hydrazines.
Cyclization Products: Cyclization can result in the formation of nitrogen-containing heterocycles, such as pyrazoles or indazoles.
科学研究应用
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can also participate in electrophilic reactions, further contributing to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other hydrazone derivatives and bromoacetate compounds:
Similar Compounds: Ethyl 2-bromo-(4-bromophenyl)acetate, Ethyl 2-(4-methylphenyl)hydrazinylideneacetate
Uniqueness: The presence of both the bromo and hydrazone functionalities makes it a versatile compound for various chemical transformations and applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
58670-19-2 |
|---|---|
分子式 |
C11H13BrN2O2 |
分子量 |
285.14 g/mol |
IUPAC 名称 |
ethyl 2-bromo-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChI 键 |
ADMCWRCDIXAVEC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


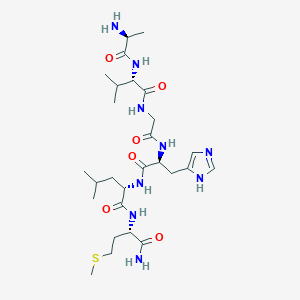
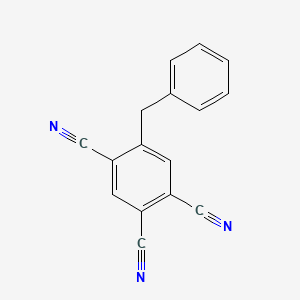
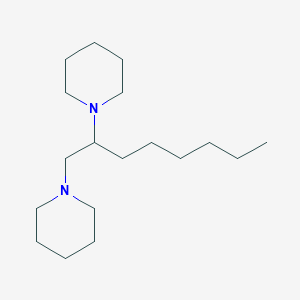
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
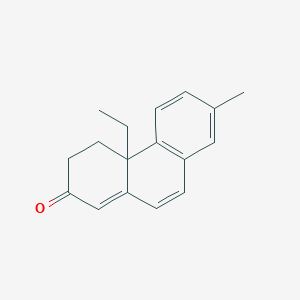
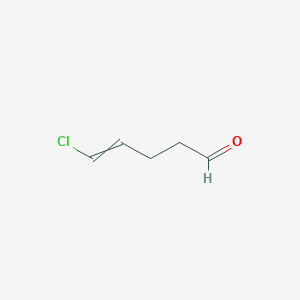
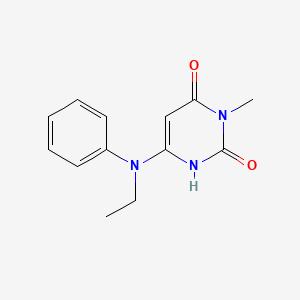
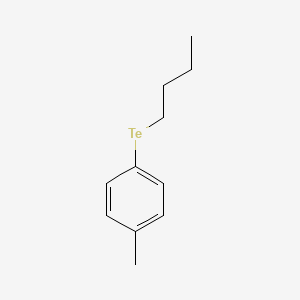
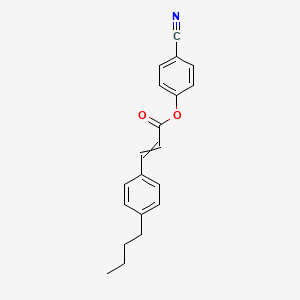
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)

